5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
Description
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a bis-heterocyclic compound featuring a pyrazine carboxamide core linked to a 1-methylpyrazole moiety via a 1,2,4-oxadiazole bridge. This structure combines three pharmacologically relevant heterocycles: pyrazine (a six-membered ring with two nitrogen atoms), 1,2,4-oxadiazole (a five-membered ring with two nitrogen and one oxygen atom), and pyrazole (a five-membered ring with two adjacent nitrogen atoms). Such bis-heterocyclic architectures are known for their diverse biological activities, including kinase inhibition and antimicrobial properties .
The compound’s synthesis likely involves coupling a pyrazine-2-carboxamide derivative with a preformed 1-methylpyrazole-oxadiazole intermediate, possibly via amide bond formation or cyclization reactions.
Properties
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-8-3-15-10(5-14-8)13(21)16-6-11-18-12(19-22-11)9-4-17-20(2)7-9/h3-5,7H,6H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYDLQJVAGLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can be contextualized against the following analogs:
Pyrazole-Oxadiazole Bis-Heterocycles
- N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline (): Structure: Contains a 1,3,4-oxadiazole linked to a 5-methylpyrazole and a dimethylaminophenyl group. Key Differences: Lacks the pyrazine carboxamide moiety but includes a dimethylamino substituent on the benzene ring. Synthesis: Prepared via oxidative cyclization of a carbohydrazide intermediate using iodosobenzene diacetate . Structural Insights: X-ray data reveal shorter N–C bonds in the oxadiazole ring (1.290 Å vs. 1.311 Å in pyrazole) due to electron-withdrawing effects of oxygen. The dihedral angle between oxadiazole and pyrazole rings is 7.97°, indicating partial conjugation .
Pyrazole-4-Carboxamide Derivatives
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (): Structure: Feature dual pyrazole rings with chloro, cyano, and aryl substituents. Key Differences: Replace the oxadiazole-pyrazine linkage with a second pyrazole ring. Chloro and cyano groups enhance electrophilicity. Synthesis: EDCI/HOBt-mediated coupling in DMF, yielding 62–71% with recrystallization . Physical Properties: Melting points range from 123–183°C, influenced by substituents (e.g., 4-fluorophenyl in 3d raises mp to 181–183°C) .
Pyrazine-Tetrazole Hybrids
- 5-Methoxy-N-(1H-tetrazol-5-yl)pyrazine-2-carboxamide ():
- Structure : Combines pyrazine carboxamide with a tetrazole ring.
- Key Differences : Tetrazole replaces the oxadiazole-pyrazole unit, altering electronic properties and hydrogen-bonding capacity.
- Molecular Weight : 221.18 g/mol, significantly lower than the target compound due to the absence of the oxadiazole-pyrazole segment .
Q & A
Q. Critical factors :
- Solvent polarity : Polar aprotic solvents (DMF, dioxane) enhance reactivity but may require purification steps to remove byproducts .
- Catalysts : Anhydrous sodium acetate improves cyclization efficiency in reflux conditions .
Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?
Answer:
Rigorous characterization requires:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., pyrazole methyl groups at δ 2.5–3.0 ppm) .
- IR : Validates carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .
- Chromatography :
- TLC/HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 329.38 for related oxadiazole derivatives) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Answer:
SAR focuses on:
Q. Example modifications :
| Modification | Effect on Activity | Evidence |
|---|---|---|
| Chloro-substituted phenyl | Increased antimicrobial potency | |
| Methoxybenzyl attachment | Enhanced CNS penetration | |
| Trifluoromethylpyrazole | Improved pharmacokinetic properties |
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies (e.g., varying IC₅₀ values in antimicrobial assays) arise from:
- Assay conditions : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) .
- Compound stability : Hydrolysis of the oxadiazole ring under acidic conditions may reduce activity .
Q. Validation strategies :
- Dose-response curves : Replicate assays with standardized protocols (e.g., CLSI guidelines) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may skew results .
Advanced: What computational methods are effective for predicting target interactions of this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinase domains (e.g., EGFR, VEGFR2) .
- Key interactions : Pyrazine carboxamide forms hydrogen bonds with catalytic lysine residues .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Advanced: How do reaction conditions (solvent, temperature) impact the regioselectivity of oxadiazole formation?
Answer:
- Solvent effects :
- Polar solvents (DMF) : Favor cyclization via stabilization of transition states .
- Non-polar solvents (toluene) : May lead to incomplete ring closure .
- Temperature :
- Reflux (100–120°C) : Accelerates oxadiazole formation but risks decomposition .
- Room temperature : Slower but improves regioselectivity for 1,2,4-oxadiazole over 1,3,4-isomers .
Mitigation : Use catalytic p-TsOH or microwave-assisted synthesis to enhance regioselectivity .
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